molecular formula C7H6ClN3OS B2885673 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime CAS No. 24918-21-6

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime

Cat. No.: B2885673
CAS No.: 24918-21-6
M. Wt: 215.66
InChI Key: WBPNWBPKQRIWNG-RUDMXATFSA-N
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Description

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a chloro group, an imidazo[2,1-b][1,3]thiazole ring, and an O-methyloxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime typically involves multiple steps, starting with the formation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazoles and chloroformaldehyde

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the chloro or oxime groups can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime can be utilized in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into molecular mechanisms and pathways.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. It can serve as a lead compound for the design of new therapeutic agents targeting various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

  • 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxaldehyde

  • 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime

Uniqueness: 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime stands out due to its specific structural features, which confer unique reactivity and potential applications compared to similar compounds. Its chloro group and O-methyloxime functionality contribute to its distinct chemical properties and biological activity.

Properties

IUPAC Name

(E)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-methoxymethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3OS/c1-12-9-4-5-6(8)10-7-11(5)2-3-13-7/h2-4H,1H3/b9-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPNWBPKQRIWNG-RUDMXATFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(N=C2N1C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=C(N=C2N1C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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